3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a 4-methoxy-2-methylphenyl carboxamide at position 4. The compound’s molecular formula is C₁₈H₁₈N₆O₂ (inferred from analogous structures in and ).
Properties
IUPAC Name |
3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-9-12(24-2)5-6-13(10)18-17(23)14-7-8-15-19-20-16(11-3-4-11)22(15)21-14/h5-9,11H,3-4H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHUDVPRWLFBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The [1,2,4]triazolo[4,3-b]pyridazine core is highly modifiable, with substituents significantly influencing bioactivity. Below is a comparison with key analogs:
Key Observations:
- Cyclopropyl vs. Methyl Substituents: The 3-cyclopropyl group in the target compound may enhance metabolic stability compared to 3-methyl analogs (e.g., compound 7). Cyclopropane’s ring strain and lipophilicity could improve membrane permeability.
- In contrast, piperidine-carboxamide derivatives (e.g., STOCK6S-67388) show bromodomain inhibition.
- Antimicrobial vs. Antiproliferative Activity: Phenyl-substituted analogs (e.g., 6b) exhibit antibacterial activity, while esterified triazolopyridazines (e.g., derivatives) lose thrombin inhibition but gain antiproliferative effects.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight (MW): The target compound’s MW (~354.4 g/mol) is comparable to analogs like BE94190 (337.33 g/mol) but lower than piperidine-linked derivatives (e.g., STOCK6S-67388, MW ~430 g/mol).
- Synthetic Accessibility: The target compound can be synthesized via peptide coupling (e.g., HATU-mediated amidation, as in ), similar to intermediates like 32a.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
